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Abstract
Jawsamycin, also known as FR-900848, is a structurally unique natural product with potent

and broad-spectrum antifungal activity. This technical guide provides an in-depth overview of

Jawsamycin, from its discovery and biosynthesis to its mechanism of action and preclinical

evaluation. It is intended to serve as a comprehensive resource for researchers and drug

development professionals interested in this promising antifungal agent. The guide details the

polyketide-nucleoside hybrid structure of Jawsamycin, characterized by a distinctive

polycyclopropane moiety. Quantitative data on its biological activity are presented in structured

tables, and key experimental protocols are described. Furthermore, signaling pathways and

experimental workflows are visualized using diagrams to facilitate a deeper understanding of its

molecular interactions and the methods used for its investigation.

Introduction
Invasive fungal infections represent a significant and growing threat to human health,

particularly in immunocompromised patient populations. The emergence of drug-resistant

fungal strains further complicates treatment, necessitating the discovery and development of

novel antifungal agents with new mechanisms of action. Jawsamycin, a metabolite isolated

from the bacterium Streptoverticillium fervens, has emerged as a promising candidate in this

regard.[1] Its unique chemical structure, a hybrid of a polyketide and a nucleoside, sets it apart

from existing antifungal drugs.[1][2] This guide will delve into the technical details of
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Jawsamycin, providing a thorough understanding of its properties and potential as a

therapeutic agent.

Chemical Structure and Properties
Jawsamycin is a complex molecule characterized by a polycyclopropanated fatty acid tail

attached to a 5'-amino-5'-deoxy-3,4,5,6-tetrahydrouridine nucleoside core.[1] The

polycyclopropane chain is a particularly unusual feature, contributing to the molecule's unique

three-dimensional structure and likely its biological activity.

Chemical Formula: C32H43N3O6[3]

Molecular Weight: 565.7 g/mol [1]

The structural complexity of Jawsamycin has made its total synthesis a significant challenge,

though various approaches to synthesize parts of the molecule have been explored.[4]

Biosynthesis
The biosynthetic gene cluster of Jawsamycin has been identified and characterized.[2] Its

biosynthesis involves a fascinating interplay between a polyketide synthase (PKS) and a

radical S-adenosylmethionine (SAM) enzyme. A proposed mechanism suggests a novel

collaboration between an iterative PKS and a radical SAM cyclopropanase for the construction

of the unique polycyclopropanated backbone.[2] The gene cluster from Streptomyces

roseoverticillatus contains genes encoding for a putative PKS (jaw4), a radical SAM enzyme

(jaw5), reductases (jaw1, jaw6), an N-acyltransferase (jaw2), a regulator (jaw3), and a

dioxygenase (jaw7).[3]
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Figure 1: Proposed biosynthetic pathway of Jawsamycin.

Mechanism of Action
Jawsamycin exerts its antifungal effect by inhibiting the biosynthesis of

glycosylphosphatidylinositol (GPI), an essential component for anchoring proteins to the

plasma membrane and for the integrity of the fungal cell wall.[5][6][7] Specifically, it targets the

catalytic subunit Spt14 (also known as Gpi3) of the fungal UDP-glycosyltransferase.[5][6] This

enzyme catalyzes the first step in the GPI biosynthesis pathway. Jawsamycin shows good

selectivity for the fungal enzyme over its human functional homolog, PIG-A, which accounts for

its low cytotoxicity against mammalian cells.[4][5][6][8]
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Figure 2: Signaling pathway illustrating Jawsamycin's mechanism of action.
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Biological Activity
Jawsamycin exhibits potent, broad-spectrum antifungal activity, particularly against fungal

species that are often insensitive to currently licensed antifungal agents.[4][9] Its activity has

been demonstrated against various pathogenic fungi, including members of the Mucorales

order, Fusarium species, and Scedosporium species.[4][9]

In Vitro Antifungal Activity
The minimal effective concentration (MEC) of Jawsamycin has been determined for a range of

fungal pathogens.
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Fungal Species Strain MEC (µg/mL)

Rhizopus oryzae 99-880 ≤0.008

Absidia corymbifera 1318.72 ≤0.008

Mucor circinelloides f. lusitanicus CBS 277.49 0.016

Rhizopus delemar 99-891 ≤0.008

Fusarium solani GNF0457 0.016

Fusarium oxysporum GNF0458 0.016

Scedosporium apiospermum GNF0460 0.016

Scedosporium prolificans GNF0461 0.016

Aspergillus fumigatus ATCC 46645 0.5

Aspergillus flavus ATCC 204304 0.25

Aspergillus terreus NIH 4215 0.25

Candida albicans ATCC 90028 4

Candida glabrata ATCC 90030 8

Candida krusei ATCC 6258 8

Candida parapsilosis ATCC 22019 8

Cryptococcus neoformans var. grubii H99 >16

Trichophyton rubrum GNF0462 0.031

Trichophyton mentagrophytes GNF0463 0.031

Table 1: Minimal Effective Concentrations (MEC) of Jawsamycin against various fungal

pathogens. Data extracted from Fu et al., 2020.[4]

Cytotoxicity
Jawsamycin displays low cytotoxicity against human cell lines. No effect on the viability of

human HCT116 cells was observed at concentrations up to 10 µM.[4][8] Similarly, no cytotoxic
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effects were detected in HEK293, HEPG2, and K562 cell lines at concentrations up to 50 µM.

[4]

Cell Line Assay IC50 (µM)

HCT116 Cell Viability Assay >10

HEK293 WST-1 Cytotoxicity Assay >50

HEPG2 WST-1 Cytotoxicity Assay >50

K562 WST-1 Cytotoxicity Assay >50

Table 2: Cytotoxicity of Jawsamycin against human cell lines. Data extracted from Fu et al.,

2020.[4]

In Vivo Efficacy
The in vivo antifungal properties of Jawsamycin have been demonstrated in a mouse model of

invasive pulmonary mucormycosis caused by Rhizopus delemar.[5][6][7] Treatment with

Jawsamycin significantly improved the survival rate of infected mice compared to placebo-

treated animals.[8]

Experimental Protocols
Antifungal Susceptibility Testing
The minimal effective concentrations (MECs) of Jawsamycin against various fungal isolates

are determined following the guidelines of the Clinical and Laboratory Standards Institute

(CLSI).

General Protocol:

Inoculum Preparation: Fungal isolates are grown on appropriate agar plates. Spores or

conidia are harvested and suspended in a suitable medium. The suspension is adjusted to a

standardized concentration.

Drug Dilution: Jawsamycin is serially diluted in the appropriate test medium in microtiter

plates.
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Inoculation: The standardized fungal inoculum is added to each well of the microtiter plates

containing the drug dilutions.

Incubation: The plates are incubated at a specified temperature for a defined period (e.g.,

24-72 hours), depending on the fungal species.

MEC Determination: The MEC is determined as the lowest concentration of Jawsamycin
that causes a significant morphological change in the fungus (e.g., abnormal hyphal growth)

as observed microscopically.

Cytotoxicity Assay (WST-1 Assay)
The cytotoxicity of Jawsamycin against human cell lines can be assessed using a colorimetric

assay such as the WST-1 assay.

General Protocol:

Cell Seeding: Human cell lines (e.g., HEK293, HEPG2, K562) are seeded into 96-well plates

at a predetermined density and allowed to adhere overnight.

Compound Treatment: The cells are treated with serial dilutions of Jawsamycin or a control

compound for a specified duration (e.g., 72 hours).

WST-1 Reagent Addition: The WST-1 reagent is added to each well and the plates are

incubated for a further 1-4 hours.

Absorbance Measurement: The absorbance of the formazan product, which correlates with

the number of viable cells, is measured using a microplate reader at the appropriate

wavelength.

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the

dose-response curve.
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Figure 3: A generalized experimental workflow for antifungal drug discovery, exemplified by
Jawsamycin.

Structure-Activity Relationship
Initial studies on the structure-activity relationship (SAR) of Jawsamycin have been conducted

through the chemical derivatization of the natural product.[7] Modifications to the dihydrouracil

moiety, the dihydrouridine moiety, and the cyclopropylated fatty acid tail have been explored.[7]

[10] These studies have provided initial insights into the pharmacophore of Jawsamycin,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1246358?utm_src=pdf-body-img
https://www.benchchem.com/product/b1246358?utm_src=pdf-body
https://www.benchchem.com/product/b1246358?utm_src=pdf-body
https://www.researchgate.net/publication/342735981_Jawsamycin_exhibits_in_vivo_antifungal_properties_by_inhibiting_Spt14Gpi3-mediated_biosynthesis_of_glycosylphosphatidylinositol
https://www.researchgate.net/publication/342735981_Jawsamycin_exhibits_in_vivo_antifungal_properties_by_inhibiting_Spt14Gpi3-mediated_biosynthesis_of_glycosylphosphatidylinositol
https://www.researchgate.net/figure/Chemical-derivatization-and-bioactivity-profiling-of-jawsamycin-Chemical-variation-of-the_fig4_342735981
https://www.benchchem.com/product/b1246358?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


although none of the tested derivatives have yet shown improved potency or a broader

spectrum of activity compared to the parent compound.[8][11]

Conclusion
Jawsamycin represents a highly promising new class of antifungal agents with a novel

mechanism of action. Its potent and broad-spectrum activity, particularly against clinically

challenging fungal pathogens, combined with its low cytotoxicity, makes it an attractive lead

compound for further development. The elucidation of its biosynthetic pathway opens up

possibilities for synthetic biology approaches to generate novel analogues. Future research will

likely focus on optimizing the therapeutic properties of Jawsamycin through medicinal

chemistry efforts, further exploring its in vivo efficacy against a wider range of fungal infections,

and fully elucidating the intricate details of its biosynthesis. The information compiled in this

technical guide provides a solid foundation for these future endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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